REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[CH:5][S:6][CH:7]=1)#[N:2].Cl.Cl.[C:10]1(N)[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16].[OH-].[Na+].C1(N)C=CC=CC=1N>O>[CH:14]1[CH:15]=[CH:10][C:11]2[N:16]=[C:1]([C:3]3[N:4]=[CH:5][S:6][CH:7]=3)[NH:2][C:12]=2[CH:13]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=CSC1
|
Name
|
|
Quantity
|
90.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=CSC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 liter four-neck flask equipped with a mechanical stirrer, a condenser
|
Type
|
TEMPERATURE
|
Details
|
to increase the pH of the reaction mixture to a value of 4.0
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux (100°-102° C.) for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed three times with 300 ml portions of deionized water
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)NC(=N2)C3=CSC=N3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 77.5% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |